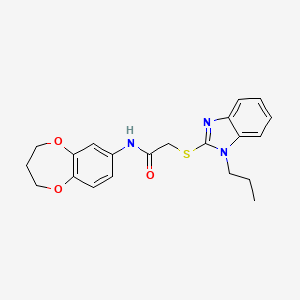![molecular formula C14H16N2O5S B15108116 Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- CAS No. 1396966-38-3](/img/structure/B15108116.png)
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- is a derivative of the amino acid cysteine This compound is notable for its unique structure, which includes a methoxyphenyl group and a pyrrolidinyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- typically involves the reaction of cysteine with 1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl chloride. The reaction is carried out in an aqueous buffer, such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) at pH 8.0, with tris(2-carboxyethyl)phosphine (TCEP) to prevent cystine formation . The addition of 10% acetonitrile as a co-solvent is necessary to dissolve the diaryliodonium salt used in the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or TCEP.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), copper phenanthroline (Cu:phen).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Acetonitrile, aqueous buffers like HEPES.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various cellular pathways, including those involved in redox regulation and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Trityl-L-cysteine: A selective inhibitor of kinesin spindle protein with potent antitumor activity.
1-(2-methoxyphenyl)piperazine: Used in the synthesis of urapidil, an antihypertensive drug.
Uniqueness
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- is unique due to its specific structure, which combines a methoxyphenyl group with a pyrrolidinyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1396966-38-3 |
|---|---|
Formule moléculaire |
C14H16N2O5S |
Poids moléculaire |
324.35 g/mol |
Nom IUPAC |
2-amino-3-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-21-10-5-3-2-4-9(10)16-12(17)6-11(13(16)18)22-7-8(15)14(19)20/h2-5,8,11H,6-7,15H2,1H3,(H,19,20) |
Clé InChI |
FADSONIQLNPMBX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-bromophenyl)-N-(3-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B15108043.png)

![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15108056.png)
![Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate](/img/structure/B15108057.png)
![1-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15108058.png)
![Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate](/img/structure/B15108063.png)
![2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B15108064.png)
![ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B15108070.png)
![(2Z)-2-(2-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108072.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B15108093.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15108097.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15108101.png)
![2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15108113.png)
![(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carbox amide](/img/structure/B15108114.png)
